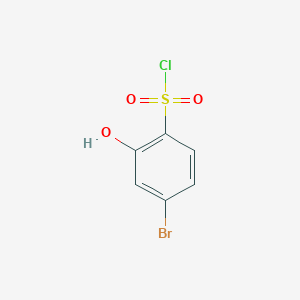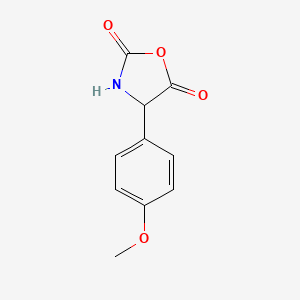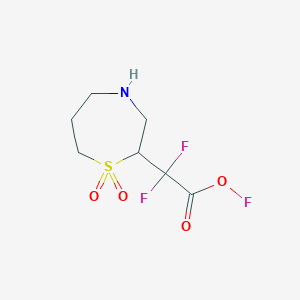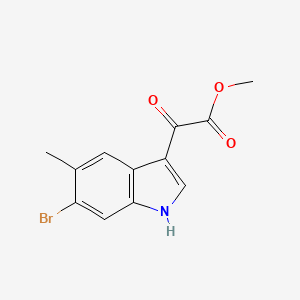
1-(2-Fluoroethoxy)-2-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoroethoxy)-2-iodobenzene is an organic compound that features a benzene ring substituted with a fluoroethoxy group and an iodine atom
准备方法
The synthesis of 1-(2-Fluoroethoxy)-2-iodobenzene can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-iodophenol with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反应分析
1-(2-Fluoroethoxy)-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-(2-Fluoroethoxy)-2-iodobenzene has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals and bioactive molecules. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its ability to introduce fluorine atoms into the molecular structure, enhancing material properties.
Biological Studies: It is employed in the synthesis of radiolabeled compounds for imaging studies, such as positron emission tomography (PET) imaging, to investigate biological processes and disease mechanisms.
Chemical Research: The compound is used as a reagent in various organic synthesis reactions to explore new chemical transformations and reaction mechanisms.
作用机制
The mechanism of action of 1-(2-Fluoroethoxy)-2-iodobenzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoroethoxy group can enhance the compound’s binding affinity and selectivity towards its target, while the iodine atom can facilitate radiolabeling for imaging studies. The molecular pathways involved vary based on the specific biological context and the compound’s intended use .
相似化合物的比较
1-(2-Fluoroethoxy)-2-iodobenzene can be compared with other similar compounds, such as:
1-Fluoro-2-(2-fluoroethoxy)ethane: This compound features a similar fluoroethoxy group but lacks the aromatic ring and iodine atom, resulting in different chemical properties and applications.
4-(2-Fluoroethoxy)aniline: This compound contains a fluoroethoxy group attached to an aniline ring, making it useful in different chemical and biological contexts.
1-Fluoro-2-[2-(2-fluoroethoxy)ethoxy]ethane:
The uniqueness of this compound lies in its combination of a fluoroethoxy group and an iodine atom on a benzene ring, providing a versatile platform for various chemical transformations and applications.
属性
分子式 |
C8H8FIO |
|---|---|
分子量 |
266.05 g/mol |
IUPAC 名称 |
1-(2-fluoroethoxy)-2-iodobenzene |
InChI |
InChI=1S/C8H8FIO/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2 |
InChI 键 |
WBSILSYJAWHENR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)OCCF)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile](/img/structure/B11719992.png)










![8-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11720070.png)

